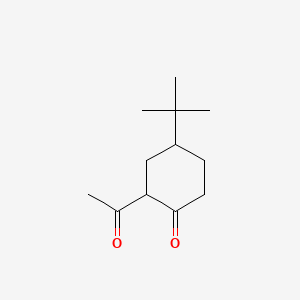

2-Acetyl-4-tert-butylcyclohexan-1-one

Description

Significance of Alicyclic Ketones in Synthetic Methodologies

Alicyclic ketones, particularly cyclohexanone (B45756) and its derivatives, are foundational building blocks in organic synthesis. The carbonyl group (C=O) within these cyclic structures is one of the most important functional groups in organic chemistry, serving as a site for a vast array of chemical transformations. ncert.nic.in The carbon atom of the carbonyl group is electrophilic, making it a target for nucleophiles, while the adjacent carbon atoms (α-carbons) exhibit enhanced acidity, enabling reactions via enol or enolate intermediates. ncert.nic.in

The reactivity of cyclohexanones allows for their participation in numerous synthetic methodologies. They are key precursors in nucleophilic addition reactions, where reagents like organometallics or hydrides attack the carbonyl carbon to form new carbon-carbon or carbon-hydrogen bonds, respectively. msu.edu Furthermore, the acidity of the α-hydrogens facilitates aldol (B89426) condensations, alkylations, and halogenations, providing pathways to introduce new functional groups and build molecular complexity. ncert.nic.in The versatility of the ketone functional group, which can be readily converted into alcohols, amines, imines, and other derivatives, solidifies the role of alicyclic ketones as indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, fragrances, and plastics. ncert.nic.inmsu.edu

Role of Bulky Substituents in Cyclohexane (B81311) Ring Conformation and Reactivity

The cyclohexane ring is not a flat hexagon; it preferentially adopts a non-planar chair conformation to minimize angular and torsional strain, with bond angles close to the ideal tetrahedral angle of 109.5°. wikipedia.org In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The introduction of a bulky substituent, such as a tert-butyl group, has a profound impact on the conformational equilibrium of the ring. A tert-butyl group has a very strong preference for the equatorial position to avoid severe steric hindrance, known as 1,3-diaxial interactions, that would occur if it were in the axial position. wikipedia.orgfiveable.me These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. The energy cost of placing a tert-butyl group in an axial position is significant, estimated to be around 4.9 kcal/mol, which is much higher than for smaller groups like methyl (1.7 kcal/mol). masterorganicchemistry.com

This high energy penalty effectively "locks" the cyclohexane ring into a single, dominant chair conformation where the tert-butyl group resides in the equatorial position. chemistryschool.net This conformational rigidity is a critical tool in stereoselective synthesis, as it fixes the spatial orientation of other substituents on the ring, thereby influencing the molecule's reactivity and the stereochemical outcome of its reactions.

Overview of 2-Acetyl-4-tert-butylcyclohexan-1-one within Cyclic β-Diketone Chemistry

This compound belongs to the class of compounds known as cyclic β-diketones or 1,3-diketones. This classification is due to the relative positioning of the two carbonyl groups: the ketone group of the acetyl substituent is at the β-position (the second carbon away) relative to the ketone group of the cyclohexanone ring. The β-dicarbonyl motif is a crucial structure in organic chemistry, found in numerous biologically active compounds and serving as a versatile synthetic intermediate. mdpi.comresearchgate.net

A defining characteristic of β-diketones is their ability to undergo keto-enol tautomerism. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the diketo form and one or more enol forms, where a proton has transferred from the α-carbon (the carbon between the two carbonyls) to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org For the related compound 2-acetylcyclohexanone (B32800), studies have shown that it exists with a significant percentage of the enol form in aqueous solutions and is almost completely enolized in aprotic solvents. researchgate.netsigmaaldrich.com This tendency toward enolization is often driven by the formation of a stable conjugated system and an intramolecular hydrogen bond in the enol form. libretexts.org The presence of the bulky 4-tert-butyl group in this compound fixes the ring's conformation, which in turn influences the specific geometry and stability of its possible enol tautomers.

Chemical and Physical Properties of this compound

The following tables summarize key identifiers and physicochemical properties for the compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 19980-50-8 chemscene.comalfa-chemistry.com |

| Molecular Formula | C₁₂H₂₀O₂ chemscene.com |

| Molecular Weight | 196.29 g/mol chemscene.com |

| SMILES | CC(=O)C1CC(CCC1=O)C(C)(C)C guidechem.com |

| InChI Key | JKKVIIBTROLMFL-UHFFFAOYSA-N guidechem.com |

| Property | Value |

|---|---|

| Boiling Point | 285°C at 760 mmHg alfa-chemistry.com |

| Density | 0.979 g/cm³ alfa-chemistry.com |

| Flash Point | 106.1°C alfa-chemistry.com |

| Topological Polar Surface Area (TPSA) | 34.14 Ų chemscene.com |

| logP (Octanol-Water Partition Coefficient) | 2.6069 guidechem.com |

| Hydrogen Bond Acceptors | 2 chemscene.comalfa-chemistry.com |

| Hydrogen Bond Donors | 0 chemscene.comalfa-chemistry.com |

| Rotatable Bonds | 1 chemscene.com |

Structure

3D Structure

Properties

CAS No. |

19980-50-8 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-acetyl-4-tert-butylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h9-10H,5-7H2,1-4H3 |

InChI Key |

JKKVIIBTROLMFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(CCC1=O)C(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 2-Acetyl-4-tert-butylcyclohexan-1-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to establish its constitution, configuration, and conformation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformational Assignments

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemical relationships of protons within a molecule. In the case of this compound, the large tert-butyl group is expected to act as a conformational lock, predominantly occupying an equatorial position to minimize steric strain. This significantly simplifies the conformational analysis, as the cyclohexane (B81311) ring will exist primarily in a single chair conformation.

The relative stereochemistry of the acetyl group at the C2 position (cis or trans to the tert-butyl group at C4) will have a profound impact on the chemical shifts and coupling constants of the ring protons.

Chemical Shifts: The protons on the cyclohexane ring will resonate in the range of approximately 1.0-3.5 ppm. The proton at C2, adjacent to both the ketone and the acetyl group, is expected to be the most downfield of the ring protons. Its chemical shift will be influenced by the orientation of the acetyl group. Similarly, the orientation of the acetyl group will affect the chemical shifts of the adjacent methylene (B1212753) protons at C3 and the methine proton at C4.

Coupling Constants (J-values): The magnitude of the vicinal (³J) coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for determining the axial or equatorial disposition of the protons and, by extension, the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, characteristic of an axial-axial relationship. Conversely, smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. By analyzing the multiplicity and coupling constants of the ring protons, the relative configuration (cis or trans) of the acetyl group can be determined.

A hypothetical data table illustrating the expected differences in ¹H NMR for the cis and trans isomers is presented below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity & Key Coupling Constants (Hz) |

| cis Isomer (Axial Acetyl) | ||

| H2 | ~3.0 - 3.4 | Doublet of doublets (dd), J ≈ 5 Hz, 3 Hz |

| trans Isomer (Equatorial Acetyl) | ||

| H2 | ~2.8 - 3.2 | Doublet of doublets (dd), J ≈ 12 Hz, 4 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule and provides information about the nature of these carbons (e.g., carbonyl, alkyl). For this compound, distinct signals would be observed for the two carbonyl carbons (cyclohexanone and acetyl), the quaternary carbon of the tert-butyl group, the carbons of the methyl groups, and the carbons of the cyclohexane ring.

The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. An axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression, an effect known as the γ-gauche effect. This can be used to confirm the configurational and conformational assignments made from the ¹H NMR data. For example, in the cis isomer with an axial acetyl group, C4 and C6 would be expected to be shielded compared to the trans isomer where the acetyl group is equatorial.

Below is a hypothetical comparison of expected ¹³C NMR chemical shifts.

| Carbon | Expected Chemical Shift (ppm) - cis | Expected Chemical Shift (ppm) - trans |

| C1 (Ketone) | ~210 | ~211 |

| C2 | ~55 | ~58 |

| C3 | ~38 | ~41 |

| C4 | ~45 | ~47 |

| C5 | ~25 | ~27 |

| C6 | ~39 | ~42 |

| C=O (Acetyl) | ~208 | ~209 |

| CH₃ (Acetyl) | ~28 | ~29 |

| C(CH₃)₃ | ~32 | ~32 |

| C(CH₃)₃ | ~27 | ~27 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are invaluable for unambiguously assigning the signals in complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. This would allow for the tracing of the proton connectivity around the cyclohexane ring, confirming the assignments of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.

Dynamic NMR Spectroscopy for Monitoring Conformational Interconversions

While the tert-butyl group is expected to largely prevent ring inversion at room temperature, substituted cyclohexanones can still undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rate of interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at higher temperatures. Analysis of the line shapes at different temperatures allows for the determination of the energy barrier for the conformational change.

Temperature-Dependent NMR Studies for Thermodynamic Parameters

By studying the equilibrium between conformers at different temperatures, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational change. The relative populations of the conformers, determined by integration of their respective signals in the low-temperature NMR spectra, can be used to calculate the Gibbs free energy difference (ΔG°) between them. Plotting ln(Keq) versus 1/T (a van't Hoff plot) allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) differences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

The fragmentation of cyclic ketones is often complex. Common fragmentation pathways for this compound would include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of the acetyl group or fragmentation of the cyclohexane ring.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene and the formation of an enol radical cation.

Loss of the tert-butyl group: Cleavage of the bond connecting the tert-butyl group to the ring would result in a prominent peak corresponding to the loss of 57 mass units.

A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

A table of expected key fragments is provided below.

| m/z | Possible Fragment |

| 196 | [M]⁺ |

| 181 | [M - CH₃]⁺ |

| 153 | [M - CH₃CO]⁺ |

| 139 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [CH₃CO]⁺ (acetyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS provides an experimental mass that can be compared to the theoretical exact mass calculated from the molecular formula (C₁₂H₂₀O₂). This comparison confirms the elemental formula and rules out other potential structures with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀O₂ |

| Theoretical Exact Mass | 196.14633 g/mol |

| Experimental Exact Mass | Varies with instrumentation |

| Mass Accuracy | Typically within ±5 ppm |

This table presents the theoretical exact mass. Experimental values are determined in the laboratory.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. This technique is pivotal for assessing the purity of this compound samples and confirming its identity. The liquid chromatography step separates the target compound from any impurities or byproducts. The subsequent mass spectrometry analysis provides the molecular weight of the eluted compound, confirming it as this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry is a powerful tool for the analysis of volatile compounds like this compound. fmach.itresearchgate.netnih.govmdpi.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification of the compound. GC/MS is also highly effective for quantifying the compound and detecting any volatile impurities. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. scispace.com For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. The most prominent peaks are expected for the two carbonyl (C=O) groups and the carbon-hydrogen (C-H) bonds within the acetyl and tert-butyl groups, as well as the cyclohexanone (B45756) ring. pressbooks.publibretexts.orglibretexts.orgyoutube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ketone (ring) | C=O | ~1715 |

| Ketone (acetyl) | C=O | ~1700-1725 |

| Alkane | C-H | ~2850-2960 |

Note: The exact positions of the carbonyl peaks can be influenced by the molecular environment and potential for conjugation or hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netnih.govresearchgate.netutoronto.ca The carbonyl groups in this compound act as chromophores, which are parts of the molecule that absorb light in the UV-Vis region. libretexts.org The absorption of UV light excites electrons from a non-bonding n orbital to an anti-bonding π* orbital (n→π* transition). While this transition is typically weak for unconjugated ketones, its presence and wavelength of maximum absorbance (λmax) can be characteristic of the compound's structure.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of stereocenters, this compound can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography, particularly Chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these isomers. ntu.edu.sggcms.czsigmaaldrich.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. researchgate.net This allows for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample, which is crucial for applications where stereochemistry is important.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in this compound. The experimentally determined percentages are compared with the theoretical percentages calculated from the molecular formula (C₁₂H₂₀O₂). A close agreement between the experimental and theoretical values validates the empirical formula of the compound.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 73.43 |

| Hydrogen | H | 10.27 |

| Oxygen | O | 16.30 |

Stereochemical Investigations and Conformational Analysis

Fundamental Principles of Cyclohexane (B81311) Stereochemistry

The cyclohexane ring is not a planar structure; instead, it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, the carbon-carbon bonds are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, which minimizes steric repulsion.

The chair conformation features two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. Through a process known as "ring flipping" or "chair interconversion," a cyclohexane ring can convert from one chair form to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For monosubstituted cyclohexanes, the two chair conformers are not energetically equivalent. The conformer in which the substituent occupies an equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. These are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

Conformational Landscape of 2-Acetyl-4-tert-butylcyclohexan-1-one

The conformational analysis of this compound is largely dictated by the interplay of its two bulky substituents on the cyclohexanone (B45756) ring.

Analysis of Chair and Twist-Boat Conformations

While the chair conformation is the most stable for cyclohexane, other conformations such as the "boat" and "twist-boat" (or skew-boat) exist. byjus.com The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation is a more stable intermediate between two chair forms and is lower in energy than the pure boat form. byjus.com

In most cases, the energy difference between the chair and twist-boat conformations is large enough that the molecule exists almost exclusively in the chair form at room temperature. byjus.com However, in highly substituted or sterically hindered systems, the twist-boat conformation can become more populated. For instance, in cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation is more stable because it allows both bulky groups to occupy more favorable positions. wikipedia.org For this compound, the chair conformation is expected to be the most stable and predominant form due to the strong preference of the tert-butyl group for the equatorial position, which is readily accommodated in the chair structure.

Axial and Equatorial Preferences of Substituents

In this compound, the conformational equilibrium is overwhelmingly shifted towards the chair conformation where the bulky tert-butyl group occupies an equatorial position. This is due to the severe 1,3-diaxial interactions that would occur if the tert-butyl group were in an axial position. libretexts.org

With the tert-butyl group effectively "locking" the ring in this conformation, the primary remaining conformational question is the preference of the 2-acetyl group. Generally, substituents in the 2-position of a cyclohexanone ring also favor the equatorial position to minimize steric strain. utdallas.edu An axial 2-acetyl group would experience 1,3-diaxial interactions with the axial hydrogen at the 4-position and the axial hydrogen at the 6-position, leading to steric repulsion and a higher energy state. Therefore, the most stable conformation of this compound is the chair form with both the 4-tert-butyl group and the 2-acetyl group in equatorial positions.

Impact of the tert-Butyl Group on Conformational Locking

The tert-butyl group is exceptionally bulky, and its presence on a cyclohexane ring has a profound effect on the ring's conformational flexibility. The energetic penalty for placing a tert-butyl group in an axial position is so high (approximately 5 kcal/mol) that the ring is essentially "locked" in a single chair conformation where the tert-butyl group is equatorial. masterorganicchemistry.com This conformational locking simplifies the stereochemical analysis of the molecule, as it largely removes the possibility of ring flipping to a conformation with an axial tert-butyl group. This principle is fundamental to understanding the structure and reactivity of 4-tert-butyl substituted cyclohexanes. sigmaaldrich.com

A-Value Analysis for Relative Conformational Energies

The energetic preference for a substituent to be in the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformations. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | pharmacy180.com |

| -CH₂CH₃ (Ethyl) | 1.75 | masterorganicchemistry.com |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | masterorganicchemistry.com |

| -OH (Hydroxy) | 0.87 | masterorganicchemistry.com |

| -Br (Bromo) | 0.43 | masterorganicchemistry.com |

Diastereoselectivity and Enantioselectivity in Transformations

The conformationally locked nature of this compound has significant implications for its reactivity, particularly in reactions that generate new stereocenters. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity refers to the preferential formation of one enantiomer over its mirror image. wikipedia.org

In the context of this compound, nucleophilic addition to the ketone at the 1-position is a key reaction to consider. The attack of a nucleophile can occur from two faces of the carbonyl group: the axial face or the equatorial face. The conformationally locked ring presents a biased steric environment. Axial attack leads to the formation of an equatorial alcohol, while equatorial attack results in an axial alcohol.

For many nucleophilic additions to conformationally locked cyclohexanones, such as the reduction of 4-tert-butylcyclohexanone (B146137), axial attack is generally favored for small nucleophiles (e.g., NaBH₄), leading to the thermodynamically more stable equatorial alcohol. chemeducator.orginflibnet.ac.in This is attributed to the less hindered trajectory of the incoming nucleophile from the axial direction. Conversely, bulky nucleophiles (e.g., L-Selectride) tend to attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. chemeducator.org The presence of the equatorial 2-acetyl group in this compound would further hinder the equatorial face, likely enhancing the preference for axial attack by nucleophiles.

Enantioselective transformations of this compound would require the use of chiral reagents or catalysts to differentiate between the two enantiotopic faces of the prochiral ketone or the acetyl group's carbonyl. Such reactions are crucial in asymmetric synthesis for producing enantiomerically pure compounds.

Influence of Conformational Equilibria on Reaction Outcomes

In substituted cyclohexanones, the conformational equilibrium between chair forms can significantly dictate the stereochemical course of a reaction. For this compound, the large steric demand of the tert-butyl group means that the equilibrium lies overwhelmingly on the side of the conformer with the equatorial tert-butyl group. This effectively prevents ring inversion.

With the tert-butyl group locked in the equatorial position, the primary conformational equilibrium to consider is the orientation of the acetyl group at the C2 position. The acetyl group can exist in either an axial or an equatorial position.

trans-2-Acetyl-4-tert-butylcyclohexan-1-one: In the trans isomer, the acetyl group is predominantly in the equatorial position to minimize 1,3-diaxial interactions.

cis-2-Acetyl-4-tert-butylcyclohexan-1-one: In the cis isomer, the acetyl group is forced into an axial position, leading to significant 1,3-diaxial strain with the axial hydrogens at C4 and C6.

This fixed conformation has profound implications for the reactivity of the ketone. Nucleophilic attack on the carbonyl group at C1 is subject to well-defined steric and stereoelectronic effects. The trajectory of the incoming nucleophile is influenced by the steric hindrance posed by the substituents on the ring.

For instance, in the reduction of the C1 carbonyl group, the approach of a hydride reagent is sterically hindered from the axial face by the axial hydrogens at C3 and C5, as well as the axial acetyl group in the cis isomer. Consequently, the nucleophile preferentially attacks from the less hindered equatorial face, leading to the formation of an axial alcohol. This is a common observation in rigid cyclohexanone systems.

The table below illustrates the hypothetical product distribution for the reduction of the cis and trans isomers of this compound with a common reducing agent, based on established principles of steric approach control.

| Isomer | Major Conformer | Predicted Major Product (after reduction of C1 carbonyl) | Predicted Minor Product | Rationale |

|---|---|---|---|---|

| trans-2-Acetyl-4-tert-butylcyclohexan-1-one | Equatorial Acetyl Group | cis-2-Acetyl-4-tert-butylcyclohexan-1-ol (Axial -OH) | trans-2-Acetyl-4-tert-butylcyclohexan-1-ol (Equatorial -OH) | Preferential equatorial attack of the nucleophile to avoid axial hindrance. |

| cis-2-Acetyl-4-tert-butylcyclohexan-1-one | Axial Acetyl Group | cis-2-Acetyl-4-tert-butylcyclohexan-1-ol (Axial -OH) | trans-2-Acetyl-4-tert-butylcyclohexan-1-ol (Equatorial -OH) | Equatorial attack is even more favored due to the additional steric bulk of the axial acetyl group hindering the axial face. |

Stereochemical Courses of Specific Derivatization Reactions

The derivatization of this compound can occur at either the C1 carbonyl or the acetyl group at C2. The stereochemical outcome of these reactions is largely governed by the conformation of the starting material.

Reactions at the C1 Carbonyl:

As discussed, nucleophilic additions to the ring carbonyl are highly stereoselective. The formation of cyanohydrins, Grignard reactions, and Wittig reactions are all expected to proceed via preferential attack from the equatorial face, leading to the corresponding axial-substituted products as the major isomers.

Reactions at the C2 Acetyl Group:

The reactivity of the acetyl group is also influenced by its conformational position. In the trans isomer, the equatorial acetyl group is sterically accessible. In contrast, the axial acetyl group in the cis isomer is more sterically hindered by the cyclohexane ring. This difference in steric accessibility can lead to different reaction rates and, in some cases, different stereochemical outcomes.

For example, the enolization of the acetyl group, a key step in many of its reactions, will be influenced by its orientation. The formation of the enolate can be directed by the choice of base and reaction conditions. A bulky base would preferentially deprotonate the less hindered equatorial acetyl group of the trans isomer.

The table below outlines the expected stereochemical preferences for some derivatization reactions of the trans isomer.

| Reaction Type | Reagent | Expected Major Stereoisomer Product | Stereochemical Rationale |

|---|---|---|---|

| Grignard Reaction (on C1 carbonyl) | CH₃MgBr | Axial-methyl, Equatorial-hydroxyl cyclohexanol (B46403) derivative | Equatorial attack of the Grignard reagent on the carbonyl. |

| Wittig Reaction (on C1 carbonyl) | Ph₃P=CH₂ | Exocyclic methylene (B1212753) compound | The stereochemistry of the newly formed double bond is not applicable here, but the reaction proceeds on the conformationally locked ring. |

| Enolate formation (at C2 acetyl) followed by alkylation | 1. LDA; 2. CH₃I | Alkylation occurs on the less hindered face of the enolate. | The stereochemistry of the newly formed stereocenter will depend on the geometry of the enolate and the direction of electrophilic attack. |

Stereoelectronic Effects in Cyclohexanone Systems

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in the reactivity of cyclohexanone systems. In this compound, the alignment of the p-orbitals of the carbonyl group with the neighboring s-bonds influences the trajectory of nucleophilic attack.

According to the Bürgi-Dunitz trajectory, nucleophiles approach a carbonyl carbon at an angle of approximately 107°, which is a compromise between maximizing orbital overlap with the p* orbital of the C=O bond and minimizing electrostatic repulsion with the oxygen lone pairs. In a conformationally rigid cyclohexanone, this trajectory is further modulated by the axial and equatorial bonds adjacent to the carbonyl group.

The presence of the electron-withdrawing acetyl group at the a-position (C2) can also exert a stereoelectronic influence. It can affect the energy of the p* orbital of the ring carbonyl, potentially altering its reactivity. Furthermore, the alignment of the C-C bond of the acetyl group with the p-system of the enolate, in reactions involving this intermediate, is critical for orbital overlap and stabilization.

Reactivity and Reaction Mechanisms

Enolate Chemistry of 2-Acetyl-4-tert-butylcyclohexan-1-one

The formation of enolates is a cornerstone of the reactivity of this compound, providing a pathway for a variety of carbon-carbon bond-forming reactions. The presence of multiple, non-equivalent acidic protons allows for the formation of different enolates, the selectivity of which can be controlled by the reaction conditions.

An asymmetrical ketone like this compound possesses multiple α-carbons where deprotonation can occur, leading to different regioisomeric enolates. The formation of these enolates can be directed by either kinetic or thermodynamic control. udel.edumasterorganicchemistry.com

Thermodynamic Control : Under thermodynamic control, the most stable enolate isomer is preferentially formed. These conditions typically involve weaker bases (e.g., alkoxides like NaOEt) and higher temperatures, which allow the system to reach equilibrium. udel.edu For this compound, the proton at the C2 position, situated between the two carbonyl groups, is the most acidic (pKa ≈ 11 in a typical β-keto ester). Its removal leads to the formation of a highly stabilized enolate where the negative charge is delocalized over both carbonyl groups. This is the thermodynamically favored enolate due to its extended conjugation.

Kinetic Control : Kinetic control favors the enolate that is formed the fastest. reddit.comyoutube.com These conditions involve the use of a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent. udel.eduyoutube.com The bulky base removes the most sterically accessible proton. masterorganicchemistry.com In this molecule, the protons on the acetyl methyl group are more accessible than the proton at the more substituted C6 position of the cyclohexane (B81311) ring. Therefore, under kinetic control, deprotonation occurs preferentially at the methyl group to yield the less substituted, and thus less stable, "kinetic enolate".

The large tert-butyl group at the C4 position effectively "locks" the cyclohexane ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. wpmucdn.com This conformational rigidity influences the stereoselectivity of subsequent reactions of the enolates formed.

| Control Type | Typical Conditions | Favored Enolate | Reason |

|---|---|---|---|

| Kinetic | LDA, THF, -78 °C | Less substituted (from acetyl methyl group) | Faster rate of deprotonation at the sterically most accessible site. udel.eduyoutube.com |

| Thermodynamic | NaOEt, EtOH, 25 °C | More substituted (from C2 between carbonyls) | Equilibrium favors the most stable, conjugated enolate. udel.edu |

Enolates are potent carbon nucleophiles and readily participate in SN2 reactions with alkyl halides, a process known as enolate alkylation. The regioselectivity of the alkylation is dependent on which enolate is used.

Alkylation of the Kinetic Enolate : The kinetic enolate, formed by deprotonation of the acetyl methyl group, will react with an alkyl halide (e.g., methyl iodide) to form a new carbon-carbon bond at that position. This results in the elongation of the acetyl side chain. To avoid competing elimination reactions, primary alkyl halides are typically used. quora.com

Alkylation of the Thermodynamic Enolate : The more stable thermodynamic enolate, when reacted with an alkyl halide, will result in alkylation at the C2 position of the cyclohexanone (B45756) ring.

The stereochemistry of these alkylation reactions, particularly on the ring, is influenced by the fixed conformation imparted by the 4-tert-butyl group. Studies on the alkylation of 4-tert-butylcyclohexanone (B146137) have shown that the incoming electrophile (the alkyl halide) preferentially approaches from the less sterically hindered axial face of the enolate, leading to the formation of a product with the new alkyl group in the equatorial position to minimize steric interactions. acs.org

The formation of an enolate intermediate involves the conversion of a tetrahedral, sp³-hybridized α-carbon to a trigonal planar, sp²-hybridized carbon. This process leads to the loss of any pre-existing stereochemical information at that center. youtube.com

Epimerization : The C2 carbon in this compound is a stereocenter. If this center is deprotonated to form the thermodynamic enolate and then reprotonated, epimerization can occur. The planar enolate can be protonated from either face. The reaction will typically favor the formation of the thermodynamically more stable product, where the bulky acetyl group occupies the equatorial position.

Deuteration : If the enolate is quenched with a deuterium (B1214612) source, such as deuterium oxide (D₂O), instead of a proton source, a deuterium atom is incorporated at the α-position. youtube.com This hydrogen-deuterium exchange is a common method to study reaction mechanisms and determine the position of enolate formation. nih.govresearchgate.net Treating this compound with a base in D₂O would lead to the exchange of all acidic α-protons (at the C2, C6, and acetyl methyl positions) for deuterium. The rate of exchange would correspond to the kinetic acidity of the protons.

Keto-Enol Tautomerism

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.org Tautomers are constitutional isomers that rapidly interconvert, typically by the migration of a proton. oregonstate.edu

The interconversion between the keto and enol forms is catalyzed by both acid and base. libretexts.orgoregonstate.edu

Acid-Catalyzed Tautomerism : The mechanism involves two steps: (1) protonation of a carbonyl oxygen to form an oxonium ion, which increases the acidity of the α-hydrogens, followed by (2) deprotonation at the α-carbon by a weak base (like water) to form the enol. libretexts.org

Base-Catalyzed Tautomerism : The mechanism proceeds via an enolate intermediate: (1) deprotonation at the α-carbon by a base to form the enolate anion, followed by (2) protonation of the enolate oxygen to yield the enol. libretexts.org

For this compound, being a β-dicarbonyl compound, the equilibrium often significantly favors the enol form. Studies on the closely related 2-acetylcyclohexanone (B32800) show that it is almost completely enolized in aprotic solvents and maintains a high enol content (over 40%) even in water. researchgate.net This preference is due to the increased stability of the enol tautomer.

Several factors influence the position of the keto-enol equilibrium. For β-dicarbonyl compounds like this compound, the enol form is particularly stable due to two primary effects:

Conjugation : The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a stabilized π-electron system. masterorganicchemistry.com

Intramolecular Hydrogen Bonding : The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring. libretexts.orgmasterorganicchemistry.com

The bulky tert-butyl substituent locks the cyclohexane ring, which can influence the planarity of the conjugated system and the ideal geometry for the intramolecular hydrogen bond, but the stabilizing effects remain dominant. Furthermore, the solvent plays a crucial role; nonpolar, aprotic solvents are less able to hydrogen bond with the keto form, thus favoring the internally hydrogen-bonded enol tautomer. researchgate.netasu.edu In contrast, polar, protic solvents can stabilize the more polar keto form, shifting the equilibrium slightly away from the enol. asu.edu

| Factor | Effect on Enol Stability | Relevance to this compound |

|---|---|---|

| Conjugation | Increases Stability | The enol's C=C bond is conjugated with the C=O bond, providing significant resonance stabilization. masterorganicchemistry.com |

| Intramolecular H-Bonding | Increases Stability | A strong hydrogen bond forms a stable six-membered ring between the enol -OH and the other carbonyl oxygen. libretexts.org |

| Solvent Polarity | Decreases relative stability | Polar solvents can stabilize the keto form, shifting the equilibrium. Aprotic solvents favor the enol form. researchgate.netasu.edu |

Other Key Organic Transformations

Electrophilic and Nucleophilic Additions to the Carbonyl Moiety

The reactivity of this compound is dominated by the presence of two carbonyl groups: a cyclic ketone and an exocyclic acetyl group. These groups are prime targets for addition reactions. The general principle of carbonyl reactivity is that the oxygen atom is attacked by electrophiles, while the carbon atom is attacked by nucleophiles. libretexts.org

Nucleophilic Addition: The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a new bond to the carbon and the breaking of the C-O pi bond, changing the carbon's hybridization from sp² to sp³. masterorganicchemistry.com

In this compound, the two carbonyl carbons exhibit different reactivities. The acetyl carbonyl is generally more reactive towards nucleophiles than the ring ketone. This is due to two main factors:

Steric Hindrance: The ring ketone is more sterically hindered by the adjacent ring structure compared to the more exposed acetyl group.

Electronic Effects: Alkyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon. The ring ketone is attached to two secondary carbons, whereas the acetyl ketone is attached to one secondary and one primary carbon, resulting in a subtle difference in electronic environments.

Therefore, nucleophilic attack will preferentially occur at the acetyl group's carbonyl carbon. For example, reaction with a Grignard reagent (R-MgBr) or an organolithium reagent would primarily yield a tertiary alcohol at the acetyl position.

Electrophilic Addition: Under acidic conditions, the carbonyl oxygen can be protonated. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. libretexts.org This process is a key step in acid-catalyzed nucleophilic additions. ulethbridge.ca While carbonyl groups can participate in electrophilic addition, it is often the first step in a mechanism that is ultimately a nucleophilic addition to the carbon. quora.comulethbridge.ca

| Reagent Type | Target Site on this compound | Expected Intermediate/Product Type |

| Nucleophile (e.g., CN⁻, R-MgBr) | Acetyl Carbon (preferred), Ring Ketone Carbon | Alkoxide, leading to Alcohol or Cyanohydrin |

| Electrophile (e.g., H⁺) | Carbonyl Oxygen (both sites) | Protonated Carbonyl (Oxonium ion) |

Condensation Reactions Involving the Active Methylene (B1212753) Group

The methylene group located at the C2 position, between the ring ketone and the acetyl group, is particularly acidic and is known as an "active methylene" group. The protons on this carbon are readily removed by a base because the resulting negative charge is stabilized by resonance delocalization onto both adjacent oxygen atoms, forming a stable enolate.

This enolate is a potent nucleophile and can participate in various condensation reactions. These reactions are fundamental for forming new carbon-carbon bonds. organic-chemistry.org

Aldol-Type Condensations: In the presence of a base, the enolate of this compound can react with an aldehyde or another ketone. For instance, an intramolecular aldol (B89426) condensation can occur, where the enolate attacks the other carbonyl group within the same molecule, potentially leading to the formation of a bicyclic product after dehydration.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group. organic-chemistry.org In this context, the diketone itself can react with other aldehydes (e.g., benzaldehyde) in the presence of a mild base like piperidine (B6355638) or an amine salt. The active methylene group would act as the nucleophile, attacking the aldehyde to form a new carbon-carbon double bond after dehydration. nih.gov

Rearrangement Reactions of Functionalized Cyclohexanones

Functionalized cyclohexanones can undergo a variety of skeletal rearrangements, often leading to changes in ring size. One of the most significant of these is the Favorskii rearrangement. This reaction is characteristic of α-haloketones in the presence of a base. nrochemistry.comnumberanalytics.com

For this compound, this reaction would first require halogenation at one of the α-positions (e.g., C2). Treatment of this α-halo-diketone with a base, such as sodium hydroxide (B78521) or an alkoxide, would initiate the rearrangement. wikipedia.org

The mechanism is thought to involve the formation of an enolate, which then displaces the halide via intramolecular nucleophilic substitution to form a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent attack by a nucleophile (like hydroxide or methoxide) opens the strained three-membered ring. In the case of cyclic α-halo ketones, this process results in a ring contraction. organicreactions.orgresearchgate.net For an α-halogenated derivative of this compound, this would lead to a five-membered ring (cyclopentane) derivative with a carboxylic acid or ester substituent. organicreactions.org

Oxidation and Reduction Pathways of Cyclohexanone and Alcohol Interconversions

The interconversion between ketones and alcohols via oxidation and reduction is a fundamental transformation in organic chemistry. tamu.edu For this compound, these reactions are complicated by the presence of two reducible carbonyl groups and the stereochemistry of the resulting alcohols.

Reduction: The reduction of the diketone can yield a hydroxy-ketone or a diol. The choice of reducing agent is crucial for controlling the outcome (chemoselectivity). liverpool.ac.uk

Selective Reduction: A mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), will preferentially reduce the more reactive and less sterically hindered acetyl carbonyl group. wpmucdn.com This would yield a secondary alcohol while leaving the ring ketone intact. The stereochemistry of the new hydroxyl group would depend on the direction of hydride attack.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both carbonyl groups to hydroxyl groups, forming a diol.

The reduction of the 4-tert-butylcyclohexanone ring is stereoselective. wpmucdn.comwpmucdn.com The large tert-butyl group "locks" the cyclohexane ring into a chair conformation where this group is equatorial. wpmucdn.com This creates two non-equivalent faces for the carbonyl group. Hydride attack can occur from the axial or equatorial direction, leading to the formation of cis and trans diastereomers of the corresponding alcohol. wpmucdn.com

Oxidation: The reverse reaction, the oxidation of the corresponding alcohol(s), can be achieved using various oxidizing agents. For example, oxidizing a mono-alcohol derivative (where only one carbonyl was reduced) would regenerate the original diketone. Common oxidizing agents for converting secondary alcohols to ketones include chromic acid derivatives or milder reagents like sodium hypochlorite (B82951) (bleach). wpmucdn.com

| Transformation | Reagent Example | Product Type | Key Feature |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Hydroxy-ketone | Reduction of the more reactive acetyl group |

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduction of both carbonyl groups |

| Oxidation | Sodium Hypochlorite (NaOCl) | Diketone | Conversion of alcohol(s) back to ketone(s) |

Detailed Mechanistic Insights into Complex Reactions

Mechanistic Analysis of Bucherer-Bergs and Strecker Reactions

The ring ketone of this compound is a suitable substrate for both the Bucherer-Bergs and Strecker syntheses, which are important methods for preparing hydantoins and α-amino acids, respectively. Studies on the parent 4-tert-butylcyclohexanone reveal that these reactions proceed with distinct stereochemical outcomes. cdnsciencepub.com

Bucherer-Bergs Reaction: This is a multicomponent reaction where a ketone reacts with ammonium (B1175870) carbonate and a cyanide source (like KCN or NaCN) to form a spiro-hydantoin. encyclopedia.pubwikipedia.orgorganic-chemistry.org The reaction is typically performed by heating the components in aqueous ethanol. nih.gov

The mechanism involves several steps:

Formation of a cyanohydrin from the ketone and cyanide.

Reaction with ammonia (B1221849) (from ammonium carbonate) to form an α-amino nitrile. alfa-chemistry.com

The amino group of the nitrile attacks carbon dioxide (from ammonium carbonate), leading to a carbamic acid intermediate.

Intramolecular cyclization and rearrangement yield the final hydantoin (B18101) product. wikipedia.orgalfa-chemistry.com

For 4-tert-butylcyclohexanone, the Bucherer-Bergs reaction predominantly yields the α-isomer, where the newly formed 1'-nitrogen of the hydantoin ring is cis to the tert-butyl group. cdnsciencepub.com

Strecker Reaction: The Strecker synthesis converts a ketone into an α-amino acid via an α-amino nitrile intermediate. wikipedia.org The classical reaction involves treating the ketone with ammonia and hydrogen cyanide. masterorganicchemistry.com The resulting α-amino nitrile is then hydrolyzed with acid to produce the amino acid. masterorganicchemistry.com

The mechanism proceeds via:

Formation of an imine from the reaction of the ketone with ammonia. organic-chemistry.org

Nucleophilic addition of cyanide to the imine to form the α-amino nitrile. wikipedia.orgmasterorganicchemistry.com

When applied to 4-tert-butylcyclohexanone, the Strecker reaction leads to the β-isomer of the corresponding spiro-hydantoin (if converted) or amino acid. cdnsciencepub.com In this isomer, the amino group (and subsequently the 1'-nitrogen) is trans to the tert-butyl group. cdnsciencepub.com The differing stereochemical outcomes are attributed to the distinct reaction mechanisms and the steric environment created by the bulky tert-butyl group. cdnsciencepub.com

| Reaction | Reagents | Key Intermediate | Stereochemical Outcome (relative to tert-butyl group) |

| Bucherer-Bergs | (NH₄)₂CO₃, KCN | Cyanohydrin | cis (α-isomer) |

| Strecker | NH₃, HCN | Imine | trans (β-isomer) |

Q & A

Q. What in vitro assays assess the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin).

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) to evaluate IC₅₀ values, ensuring concentrations <10 μM to avoid non-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.